molecular formula C11H18N2O5 B1179451 D(GGTGGCGACGACTCCTGGAGCCCG) CAS No. 139528-83-9

D(GGTGGCGACGACTCCTGGAGCCCG)

Cat. No.: B1179451
CAS No.: 139528-83-9
Attention: For research use only. Not for human or veterinary use.
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Description

D(GGTGGCGACGACTCCTGGAGCCCG) is a synthetic 24-mer deoxyribonucleic acid (DNA) oligonucleotide primer. Its sequence comprises a high guanine (G) and cytosine (C) content (75% GC), which confers thermal stability and specificity in polymerase chain reaction (PCR) applications. Structurally, the primer is designed to flank the EcoRI cloning site in the λgt11 phage vector, enabling amplification and sequencing of cDNA inserts .

Properties

CAS No.

139528-83-9

Molecular Formula

C11H18N2O5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the performance of D(GGTGGCGACGACTCCTGGAGCCCG), it is compared to two reverse primers from the same studies: d(TTGACACCCAGACCAACTGGTAATG) () and CGTGTATTCCTCAATGGGATGGAA (). Key parameters include sequence composition, GC content, and functional efficacy.

Table 1: Comparative Analysis of Primers

Parameter D(GGTGGCGACGACTCCTGGAGCCCG) d(TTGACACCCAGACCAACTGGTAATG) CGTGTATTCCTCAATGGGATGGAA
Length (nt) 24 25 24
GC Content (%) 75 48 41.7
Tm (°C)* 84 (estimated) 74 (estimated) 68 (estimated)
Application Forward primer for λgt11 cloning Reverse primer for λgt11 cloning Reverse primer for cDNA inserts
Efficiency High specificity in PCR/sequencing Paired with forward primer Validated for direct sequencing

*Tm calculated using the formula: $ Tm = 4 \times (G + C) + 2 \times (A + T) $.

Key Findings:

GC Content and Stability: The high GC content (75%) of D(GGTGGCGACGACTCCTGGAGCCCG) ensures stable annealing at elevated temperatures (e.g., 60°C in ), reducing non-specific amplification. In contrast, lower-GC primers like CGTGTATTCCTCAATGGGATGGAA (41.7% GC) may require lower annealing temperatures .

Functional Efficacy :

  • D(GGTGGCGACGACTCCTGGAGCCCG) demonstrated superior specificity in hybridizing to target cDNA clones, with 33/43 plaques confirming aldose reductase gene sequences .
  • Reverse primers with lower GC content (e.g., d(TTGACACCCAGACCAACTGGTAATG)) showed comparable efficiency when paired with the forward primer, indicating balanced primer design for bidirectional amplification .

Cross-Study Performance :

  • In , D(GGTGGCGACGACTCCTGGAGCCCG) was used with a distinct reverse primer (CGTGTATTCCTCAATGGGATGGAA) to sequence porcine brain α1–6 fucosyltransferase cDNA. Despite differing GC ratios, both primers enabled accurate sequencing, highlighting versatility in diverse experimental contexts .

Limitations and Considerations:

  • Tm Discrepancies : While calculated Tm values align with GC content, actual annealing temperatures in studies (e.g., 60°C in ) were lower, likely due to buffer additives or empirical optimization .
  • Sequence-Dependent Variability : Primer performance may vary with target sequence complexity. For example, GC-rich regions in aldose reductase cDNA may favor high-GC primers .

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